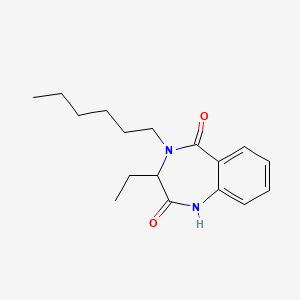
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their diverse pharmacological properties, including sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This specific compound is characterized by its unique structure, which includes an ethyl and hexyl group attached to the benzodiazepine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an appropriate amine with a diketone, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of benzodiazepines. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzodiazepines, and substituted derivatives with various functional groups .
Aplicaciones Científicas De Investigación
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with GABA receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This compound acts as a modulator, enhancing the inhibitory effects of GABA by increasing the opening frequency of GABA-activated chloride channels. This leads to hyperpolarization of the neuronal membrane, resulting in sedative and anxiolytic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Similar in structure but with a methyl group instead of ethyl and hexyl groups.
3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: Contains a methyl group at the 3-position instead of ethyl and hexyl groups.
Uniqueness
1H-1,4-Benzodiazepine-2,5-dione, 3-ethyl-4-hexyl-3,4-dihydro- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of ethyl and hexyl groups can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile .
Propiedades
Número CAS |
184287-33-0 |
|---|---|
Fórmula molecular |
C17H24N2O2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3-ethyl-4-hexyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C17H24N2O2/c1-3-5-6-9-12-19-15(4-2)16(20)18-14-11-8-7-10-13(14)17(19)21/h7-8,10-11,15H,3-6,9,12H2,1-2H3,(H,18,20) |
Clave InChI |
FJCBQZVZZSQSQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C(C(=O)NC2=CC=CC=C2C1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Acetylphenyl)-4-[(E)-benzylideneamino]benzene-1-sulfonamide](/img/structure/B14250996.png)


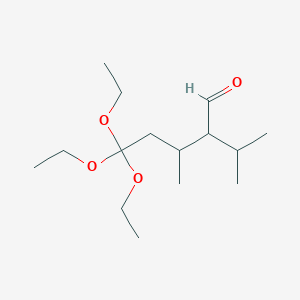
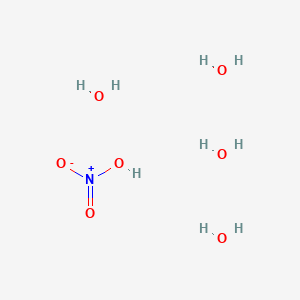
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)
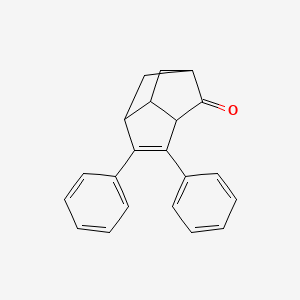

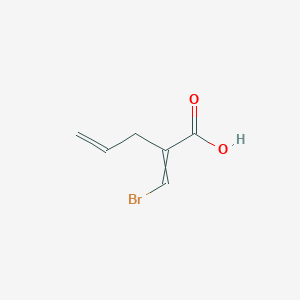
![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)
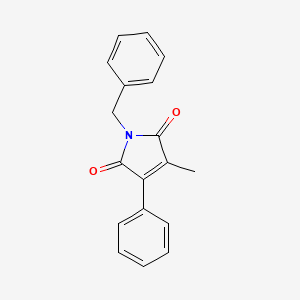
![9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-](/img/structure/B14251076.png)

